N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide is a chemical compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of N-methylpiperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. This reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the addition of the hydroxyethyl group to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts, such as metal-doped calcium oxide nanocrystalline catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylpiperidine-3-carboxamide.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alkyl halides, carried out in polar aprotic solvents.
Major Products
Oxidation: N-(2-oxoethyl)-N-methylpiperidine-3-carboxamide
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)piperazine: Similar structure but lacks the methyl group on the piperidine ring.
Methyldiethanolamine: Contains two hydroxyethyl groups and is used as a sweetening agent in chemical processes.
N-(2-hydroxyethyl)aziridine: A smaller ring structure with similar hydroxyethyl functionality, used in polymerization reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(5-6-12)9(13)8-3-2-4-10-7-8/h8,10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVYJXIKKBIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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